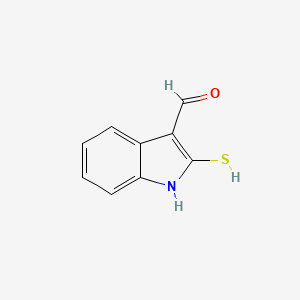

2-sulfanyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-sulfanyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVZJCAUYSGPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448013 | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassicanal A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

183946-30-7, 113866-44-7 | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassicanal A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 213 °C | |

| Record name | Brassicanal A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthesis of Indole-3-carbaldehyde Core

A well-documented method for synthesizing indole-3-carbaldehyde derivatives involves the Vilsmeier-Haack reaction:

- Reagents and Conditions : Anhydrous dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl3) at 0–5 °C to generate the Vilsmeier reagent.

- Substrate : 2-methylaniline or substituted anilines are added dropwise to the Vilsmeier reagent in DMF at 0–5 °C.

- Reaction : The mixture is stirred at room temperature for 1–2 hours, then refluxed at 80–90 °C for 5–8 hours.

- Workup : After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9, precipitating the indole-3-carbaldehyde product, which is filtered, dried, and recrystallized.

This method allows for various substitutions on the aromatic ring, providing flexibility in the synthesis of indole-3-carbaldehyde derivatives.

Introduction of the Sulfanyl Group at the 2-Position

The sulfanyl group is introduced by functionalizing the indole-3-carbaldehyde:

- Method : Reaction of indole-3-carbaldehyde with thiol reagents (e.g., hydrogen sulfide or thiol-containing nucleophiles) under catalytic conditions.

- Catalysts and Solvents : Catalysts such as transition metal complexes or acid/base catalysts are used to facilitate the nucleophilic substitution at the 2-position. Solvents like DMF or ethanol are common.

- Reaction Conditions : Controlled temperature and reaction time optimize yield and selectivity.

- Industrial Scale : Multi-step synthesis starting from readily available precursors is optimized for cost-effectiveness and purity in large-scale production.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Vilsmeier reagent formation | POCl3 + DMF | 0–5 °C | 30–40 min | Anhydrous conditions required |

| Formylation of 2-methylaniline | 2-methylaniline + Vilsmeier reagent in DMF | 0–5 °C (addition), then 80–90 °C (reflux) | 1–2 h (stirring), 5–8 h (reflux) | Molar ratio aniline:Vilsmeier reagent 1:10–1:40 |

| Sulfanyl group introduction | Indole-3-carbaldehyde + thiol reagent + catalyst | Ambient to reflux | Variable (hours) | Catalysts and solvents optimize yield |

| Workup and purification | Neutralization with Na2CO3, filtration, recrystallization | Ambient | — | pH adjusted to 8–9 |

- The molar ratio of 2-methylaniline to Vilsmeier reagent significantly affects yield; optimal ratios range from 1:10 to 1:40.

- Reaction temperature during reflux is critical; 80–90 °C provides efficient conversion without decomposition.

- The sulfanyl group introduction requires careful control of reaction conditions to avoid over-oxidation or side reactions.

- Industrial processes emphasize multi-step synthesis with purification steps to ensure high purity and scalability.

- Alternative synthetic routes involving substituted indole derivatives and benzimidazole intermediates have been reported but are less common for this specific compound.

- The sulfanyl group can undergo further chemical transformations (oxidation to sulfoxides/sulfones, substitution reactions), which may be relevant for downstream applications but are beyond the scope of initial preparation.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Sulfanyl-1H-indole-3-carbaldehyde has been explored for its potential as a building block in the synthesis of bioactive molecules. Its applications include:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. The compound may serve as a precursor for synthesizing novel anticancer agents.

- Antimicrobial Properties : Research indicates that compounds with indole structures can exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Evaluation

In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated significant antibacterial activity, particularly against MRSA strains, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .

Chemical Biology

This compound can function as a probe in biological studies to elucidate molecular interactions and pathways. Its dual functional groups allow it to participate in various biochemical reactions, making it useful for:

- Studying Biological Pathways : The compound can be utilized to explore metabolic pathways involving thiol or aldehyde interactions.

- Target Identification : It may aid in identifying biological targets through its reactivity with specific biomolecules.

Material Science

Indole derivatives have shown promise in material science applications, particularly in organic electronics. The unique properties of this compound can be leveraged for:

- Organic Photovoltaics : Research is ongoing into the use of indole derivatives in developing efficient organic solar cells.

- Conductive Polymers : The compound's reactivity may facilitate the synthesis of conductive materials for electronic applications.

Comparative Analysis of Indole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Aldehyde at position 3 | Widely studied precursor without sulfur functionality |

| 2-Mercaptoindole | Thiol at position 2 | Similar reactivity but lacks the aldehyde group |

| 5-Sulfanylideneindoline | Sulfur at position 5 | Different positioning alters reactivity |

| This compound | Thiol at position 2 & aldehyde at position 3 | Combines both functionalities for diverse applications |

Mechanism of Action

The mechanism of action of 2-sulfanyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The aldehyde group can participate in Schiff base formation with amines, affecting biological pathways .

Comparison with Similar Compounds

2-(Methylsulfanyl)-1H-indole-3-carbaldehyde

- Substituents : Methylsulfanyl (-SCH₃) at position 2, carbaldehyde (-CHO) at position 3.

- Molecular Formula: C₁₀H₉NOS (MW: 191.25 g/mol) .

- Key Difference: Replacement of -SH with -SCH₃ increases lipophilicity and reduces reactivity, as the methyl group stabilizes the sulfur atom.

2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde

- Substituents : Methyl (-CH₃) at position 2, phenylsulfonyl (-SO₂C₆H₅) at position 1, carbaldehyde (-CHO) at position 3.

- This compound has demonstrated antibacterial and antitumor activities in preliminary studies .

2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde

- Substituents : Allyl (-CH₂CHCH₂) at position 2, methylthio (-SCH₃) at position 3, carbaldehyde (-CHO) at position 7.

- Key Difference: The aldehyde group at position 7 (vs.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Substituents : Chloro (-Cl) at position 7, methyl (-CH₃) at position 3, carboxylic acid (-COOH) at position 2.

- Key Difference : The carboxylic acid group introduces ionization at physiological pH, enhancing solubility but reducing membrane permeability compared to aldehyde-containing analogs .

Physicochemical Properties

Notes

Data Gaps : Molecular formulas and weights for some analogs (e.g., phenylsulfonyl derivative) are unavailable in the provided evidence, necessitating further verification.

Safety : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is labeled for R&D use only, emphasizing the need for caution in handling reactive indole derivatives .

Biological Activity

2-Sulfanyl-1H-indole-3-carbaldehyde is a sulfur-containing derivative of indole, characterized by a thiol group at the 2-position and an aldehyde group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₇NOS

- CAS Number : 183946-30-7

- Molecular Weight : 179.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:

-

Enzyme Interaction :

- The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. The sulfanyl group can form covalent bonds with the active sites of these enzymes, modulating their activity.

- Notably, binding to SOD inhibits its activity, leading to increased oxidative stress within cells.

-

Cell Signaling Modulation :

- It influences key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation. This modulation affects gene expression and cellular metabolism.

-

Gene Expression Regulation :

- The compound can alter the binding affinities of transcription factors to DNA, thereby influencing gene expression profiles related to cell growth and stress responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

| Mycobacterium smegmatis | Not specified |

These results suggest that the compound may be effective against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Effects on Cellular Processes

The compound has demonstrated diverse effects on cellular processes:

- Cell Survival and Proliferation : Activation of the MAPK pathway leads to enhanced cell survival and proliferation under stress conditions.

- Metabolic Alterations : It alters the activity of metabolic enzymes, impacting ATP and NADH levels within cells.

Study on Oxidative Stress

A laboratory study evaluated the effects of this compound on oxidative stress markers in cultured cells. The findings indicated that prolonged exposure to the compound resulted in increased levels of reactive oxygen species (ROS), correlating with its inhibitory action on SOD.

Dietary Supplementation Study

In a pig model, supplementation with indole derivatives (including related compounds) showed improvements in intestinal barrier function and reduced inflammation markers. Although specific data for this compound was not reported, similar compounds have suggested potential benefits for gut health .

Stability and Temporal Effects

The stability of this compound under laboratory conditions is notable; however, it is sensitive to light and high temperatures. Long-term studies indicate that cumulative exposure can lead to significant changes in cellular function, including oxidative stress responses and altered gene expression profiles over time.

Q & A

Q. What are the common synthetic routes for preparing 2-sulfanyl-1H-indole-3-carbaldehyde, and what methodological considerations are critical for achieving high yields?

The synthesis of this compound typically involves introducing a sulfanyl (-SH) group at the 2nd position of the indole ring. A plausible method is thiolation via nucleophilic substitution or metal-catalyzed coupling reactions. For example, analogous iodination of indole-3-carbaldehyde uses iodine with an oxidizing agent in solvents like dichloromethane or acetonitrile under controlled temperatures . Adapting this, thiolation could employ reagents like disulfides or thiols with catalysts (e.g., Cu or Pd). Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Reagent compatibility : Avoid oxidizing conditions that may degrade the aldehyde group.

- Purification : Chromatography or recrystallization ensures purity, as seen in iodinated indole derivatives .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL is the gold standard. The process involves:

- Data collection : High-resolution diffraction data from single crystals.

- Refinement : SHELXL refines positional and thermal parameters, resolving ambiguities in electron density maps .

- Validation : Check for R-factor convergence (e.g., R < 0.05) and plausible bond lengths/angles. For example, studies on methyl-sulfonyl indole derivatives achieved R-factors of 0.049 using SHELXL .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify the aldehyde proton (~9.8 ppm) and sulfur-induced deshielding of adjacent protons.

- IR : Stretching frequencies for -SH (~2550 cm) and aldehyde C=O (~1680 cm).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNOS: 178.02 g/mol). Similar approaches validated 6-iodo-indole-3-carbaldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for sulfanyl-indole derivatives under varying reaction conditions?

Contradictions may arise from competing reaction pathways (e.g., oxidation of -SH to disulfides or nucleophilic vs. electrophilic attacks). Methodological strategies include:

- Control experiments : Compare reactivity in inert vs. oxidizing atmospheres.

- Computational modeling : DFT calculations predict thermodynamic favorability of pathways. For example, iodination vs. bromination selectivity in indoles was explained via transition-state energies .

- In situ monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediates .

Q. What strategies optimize the regioselectivity of sulfanyl group introduction in indole-3-carbaldehyde derivatives?

Regioselectivity challenges are common in electrophilic substitutions. Approaches include:

- Directing groups : Temporary protection of the aldehyde (e.g., acetal formation) to direct -SH to the 2nd position.

- Catalytic systems : Pd/Cu catalysts enhance selectivity, as seen in C-H functionalization of indoles .

- Solvent effects : Polar solvents stabilize charged intermediates, favoring specific positions.

Q. How do steric and electronic effects of the sulfanyl group influence the biological activity of indole-3-carbaldehyde derivatives?

The -SH group’s electron-donating nature and hydrogen-bonding capacity can modulate interactions with biological targets. For example:

- Antimicrobial activity : Sulfanyl derivatives of indole show enhanced binding to bacterial enzymes due to -SH’s nucleophilicity .

- Structural analogs : Compare with methylsulfonyl or iodo derivatives (e.g., 6-iodo-indole-3-carbaldehyde’s role in anticancer studies) .

- SAR studies : Systematic substitution at the 2nd position and bioassay correlations .

Methodological Notes

- Data reliability : Cross-validate crystallographic results with spectroscopic data to address SHELX limitations in handling disordered structures .

- Safety protocols : Follow guidelines for handling reactive thiols (e.g., use of fume hoods, PPE) as outlined in safety data sheets .

- Ethical practices : Adhere to institutional guidelines for chemical waste disposal, particularly for sulfur-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.